molecular formula C10H20N2O B8591365 1-(4-Amino-1-piperidinyl)-2-methyl-1-butanone CAS No. 953748-89-5

1-(4-Amino-1-piperidinyl)-2-methyl-1-butanone

Cat. No. B8591365
M. Wt: 184.28 g/mol
InChI Key: GOJIHMGBSJWRCY-UHFFFAOYSA-N
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Patent
US09034903B2

Procedure details

Protected piperidine 15 (1.2 g, 4.55 mmol) was dissolved in HCl/MeOH (2 M). The reaction mixture was stirred at 50° C. for 2 h. The crude was concentrated under vacuo and was washed with dichloromethane twice. The crude was basified by NaOH solution (6N) to pH 12. The crude was extracted by EtOAc for 6 times. The combined organic layers was evaporated under vacuo yielding final product 16 (724 mg, 3.93 mmol, 86%). H-NMR (DMSO-d6) ∂ 0.78 (q, J=6 Hz, 3H), 0.95 (t, J=5 Hz, 3H), 1.09 (m, 2H), 1.26 (m, 1H), 1.53 (m, 1H), 1.74 (m, 2H), 2.67 (m, 2H), 2.80 (br, 1H), 3.03 (br, 1H), 3.87 (d, J=12 Hz, 1H), 4.23 (br, 1H).
Name
piperidine
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:19][CH3:20])[C:3]([N:5]1[CH2:10][CH2:9][CH:8]([NH:11]C(=O)OC(C)(C)C)[CH2:7][CH2:6]1)=[O:4]>Cl.CO>[NH2:11][CH:8]1[CH2:9][CH2:10][N:5]([C:3](=[O:4])[CH:2]([CH3:1])[CH2:19][CH3:20])[CH2:6][CH2:7]1 |f:1.2|

Inputs

Step One
Name
piperidine
Quantity
1.2 g
Type
reactant
Smiles
CC(C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The crude was concentrated under vacuo
WASH
Type
WASH
Details
was washed with dichloromethane twice
EXTRACTION
Type
EXTRACTION
Details
The crude was extracted by EtOAc for 6 times
CUSTOM
Type
CUSTOM
Details
The combined organic layers was evaporated under vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1CCN(CC1)C(C(CC)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.93 mmol
AMOUNT: MASS 724 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.